molecular formula C7H9F3N2O2 B13471482 3,4,5,6,6A,7-Hexahydro-7-hydroxy-7-(trifluoromethyl)pyrido-[4,3-C]-isoxazole

3,4,5,6,6A,7-Hexahydro-7-hydroxy-7-(trifluoromethyl)pyrido-[4,3-C]-isoxazole

Cat. No.: B13471482
M. Wt: 210.15 g/mol
InChI Key: BCLPOFHYPHGKJR-UHFFFAOYSA-N
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Description

3,4,5,6,6A,7-Hexahydro-7-hydroxy-7-(trifluoromethyl)pyrido-[4,3-C]-isoxazole is a complex organic compound with a unique structure that includes a trifluoromethyl group and a hydroxyl group

Preparation Methods

The synthesis of 3,4,5,6,6A,7-Hexahydro-7-hydroxy-7-(trifluoromethyl)pyrido-[4,3-C]-isoxazole involves multiple steps and specific reaction conditions. One common synthetic route includes the use of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) to achieve the desired product . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include manganese dioxide for oxidation and phenylhydrazine hydrochloride for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,4,5,6,6A,7-Hexahydro-7-hydroxy-7-(trifluoromethyl)pyrido-[4,3-C]-isoxazole has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes. In medicine, it could be investigated for its potential therapeutic properties .

Mechanism of Action

The mechanism of action of 3,4,5,6,6A,7-Hexahydro-7-hydroxy-7-(trifluoromethyl)pyrido-[4,3-C]-isoxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and hydroxyl group play crucial roles in its activity, potentially affecting enzyme function and cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to 3,4,5,6,6A,7-Hexahydro-7-hydroxy-7-(trifluoromethyl)pyrido-[4,3-C]-isoxazole include other pyrido[4,3-C]-isoxazole derivatives and compounds with trifluoromethyl groups. These compounds may share similar chemical properties but differ in their specific applications and mechanisms of action . Examples include 4,7-Methano-1H-indene and 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine .

Properties

Molecular Formula

C7H9F3N2O2

Molecular Weight

210.15 g/mol

IUPAC Name

3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-[1,2]oxazolo[4,3-c]pyridin-3-ol

InChI

InChI=1S/C7H9F3N2O2/c8-7(9,10)6(13)4-3-11-2-1-5(4)12-14-6/h4,11,13H,1-3H2

InChI Key

BCLPOFHYPHGKJR-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1=NOC2(C(F)(F)F)O

Origin of Product

United States

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